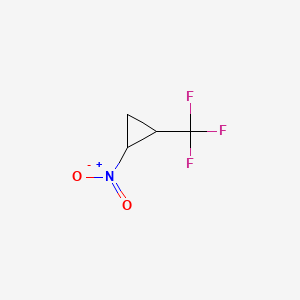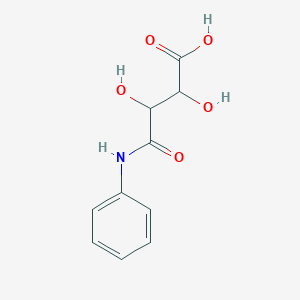
4-Hydroxyquinazolin-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyquinazolin-7-yl acetate is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyquinazolin-7-yl acetate typically involves the acetylation of 4-hydroxyquinazoline. One common method is the reaction of 4-hydroxyquinazoline with acetic anhydride in the presence of an acidic catalyst . The reaction conditions often include heating the mixture to facilitate the acetylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Hydroxyquinazolin-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: The compound can be reduced to form different hydroquinazoline derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinazolinone and hydroquinazoline derivatives, which can have different biological and chemical properties .
科学的研究の応用
4-Hydroxyquinazolin-7-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: Quinazoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
作用機序
The mechanism of action of 4-Hydroxyquinazolin-7-yl acetate involves its interaction with various molecular targets. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with processes like cell proliferation and survival, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Another hydroxylated quinoline derivative with similar biological activities.
Quinazolinone: A closely related compound with a wide range of biological activities, including antimicrobial and anticancer properties.
Hydroxyquinones: Compounds with hydroxyl groups attached to a quinone moiety, known for their biological activities.
Uniqueness
4-Hydroxyquinazolin-7-yl acetate is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its acetate group provides additional reactivity compared to other hydroxylated quinazoline derivatives, making it a versatile compound for research and industrial applications .
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
(4-oxo-3H-quinazolin-7-yl) acetate |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)15-7-2-3-8-9(4-7)11-5-12-10(8)14/h2-5H,1H3,(H,11,12,14) |
InChIキー |
KIPDOTOGPSDXIT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)
![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)



![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15127916.png)
![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)




![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis](/img/structure/B15127939.png)
![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)

